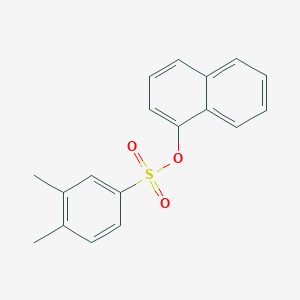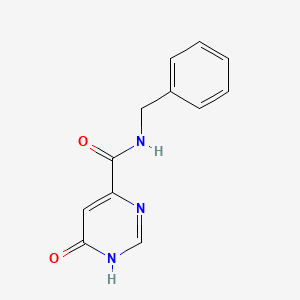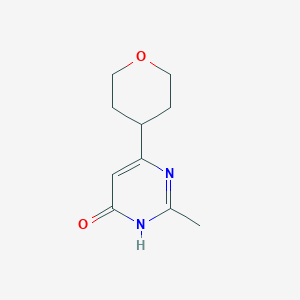
naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl 3,4-dimethylbenzene-1-sulfonate, commonly referred to as NDMBS, is an organic compound used as a building block in a variety of synthetic processes. It is a white crystalline solid that is soluble in water and has a molecular weight of 253.3 g/mol. NDMBS is a sulfonate ester and is the product of the reaction between naphthalene, a hydrocarbon, and dimethylbenzene-1-sulfonic acid. NDMBS is used in a variety of applications, including as a surfactant, an insecticide, and a dye.
Scientific Research Applications
NDMBS has been used in a variety of scientific research applications. It has been used as a surfactant for the synthesis of nanomaterials, as an insecticide, and as a dye for the detection of proteins. It is also used in the synthesis of other organic compounds, such as polymers and dyes.
Mechanism of Action
The mechanism of action of NDMBS is not fully understood. However, it is believed that the sulfonate group of NDMBS interacts with the substrate, allowing the reaction to occur. The naphthalene moiety of NDMBS is believed to act as a catalyst, accelerating the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of NDMBS are not well-understood. However, it is believed that the sulfonate group of NDMBS may be toxic to organisms and may cause irritation to the skin and eyes.
Advantages and Limitations for Lab Experiments
NDMBS has several advantages for use in lab experiments. It is relatively inexpensive and can be synthesized easily. It is also soluble in water, making it easy to use in a variety of experiments. However, NDMBS is toxic and can cause irritation to the skin and eyes, so it should be handled with caution.
Future Directions
In the future, NDMBS may be used in a variety of applications. It could be used as a surfactant in the synthesis of nanomaterials, as an insecticide, and as a dye for the detection of proteins. It could also be used in the synthesis of other organic compounds, such as polymers and dyes. Additionally, further research could be conducted to better understand the biochemical and physiological effects of NDMBS.
Synthesis Methods
NDMBS is synthesized by the reaction between naphthalene and dimethylbenzene-1-sulfonic acid. In this reaction, the dimethylbenzene-1-sulfonic acid acts as a catalyst and the naphthalene is the reactant. The reaction is conducted at a temperature of 130°C and a pressure of 1 atm. The reaction is complete when the product, NDMBS, is formed.
properties
IUPAC Name |
naphthalen-1-yl 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-10-11-16(12-14(13)2)22(19,20)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWINTAVUVXLXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-{[3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B6434136.png)
![N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-indole-5-carboxamide](/img/structure/B6434138.png)
![3,5-dimethyl-N-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B6434146.png)

![8-{4-[(3-chlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6434164.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B6434176.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide](/img/structure/B6434178.png)

![2-methoxy-N-[(pyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B6434193.png)
![3-[(2-fluorocyclopentyl)amino]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6434200.png)
![1-[(1H-1,3-benzodiazol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6434210.png)
![8-cyclohexyl-1,7-dimethyl-3-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6434213.png)